molecular formula C19H17NO3S2 B2795999 Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 923465-49-0

Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2795999
CAS No.: 923465-49-0
M. Wt: 371.47
InChI Key: PRCYMIYHXHGBMW-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate” is a chemical compound . It is also known as “Benzo[b]thiophene-2-carboxylic acid methyl ester” or "Methyl thianaphthene-2-carboxylate" . It is a derivative of benzo[b]thiophene, a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives are synthesized through various chemical reactions aimed at introducing functional groups that impart desired properties for specific applications. For instance, Radwan, Shehab, and El-Shenawy (2009) have explored the synthesis of 5-substituted benzo[b]thiophene derivatives possessing potent anti-inflammatory activity (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009). This study underscores the potential of benzo[b]thiophene derivatives in medicinal chemistry, especially in designing anti-inflammatory agents.

Antimicrobial and Antitubulin Activities

The antimicrobial and antitubulin activities of benzo[b]thiophene derivatives have been extensively studied, highlighting their significance in developing new pharmaceuticals. Talupur, Satheesh, and Chandrasekhar (2021) synthesized and evaluated the antimicrobial properties of certain benzo[b]thiophene derivatives, showcasing their potential in combating microbial infections (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021). Furthermore, Tréguier et al. (2014) developed a library of 3-(α-styryl)benzo[b]thiophenes as antitubulin agents, indicating their role in cancer therapy through the inhibition of tubulin polymerization (Tréguier, B., et al., 2014).

Properties

IUPAC Name

methyl 3-[(2-benzylsulfanylacetyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-23-19(22)18-17(14-9-5-6-10-15(14)25-18)20-16(21)12-24-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYMIYHXHGBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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